3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-7-16(8-11-18)27(30)31)22(26(25-14)15-5-3-2-4-6-15)36-23(29)19-13-17(28(32)33)9-12-20(19)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWIZBLWFAIFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The nitrobenzenesulfonyl group is then introduced through a sulfonation reaction, where the pyrazole ring is treated with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. Finally, the chloro-nitrobenzoate moiety is attached through an esterification reaction, where the intermediate compound is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzoate derivatives
Scientific Research Applications
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzoate ester and sulfonyl groups.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 2-chloro-5-nitrobenzoate group introduces steric hindrance and strong electron-withdrawing effects, likely enhancing stability but reducing solubility compared to ethoxy or methyl analogs .
- The 4-ethoxybenzoate analog (CAS 851093-93-1) has higher lipophilicity due to the ethoxy group, which may improve membrane permeability in biological systems .
The 4-methylphenylsulfanyl group in replaces the sulfonyl with a thioether, significantly altering electronic properties and reactivity .
Biological Activity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chloro-5-nitrobenzoate is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O8S |
| Molecular Weight | 523.52 g/mol |
| LogP | 3.5146 |
| Polar Surface Area | 112.693 Ų |
| Hydrogen Bond Acceptors | 14 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The nitrobenzenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by generating reactive nitrogen species that can damage microbial cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted on various pyrazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 10–50 µg/mL, suggesting moderate to high efficacy against tested strains.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays showed that this compound reduced prostaglandin E2 (PGE2) levels in stimulated macrophages, indicating potential anti-inflammatory properties.
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Methodology : The compound was tested using agar diffusion methods.
- Results : Zones of inhibition were observed, with a notable diameter of 15 mm at a concentration of 50 µg/mL.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
- Methodology : ELISA assays were conducted to measure TNF-alpha and IL-6 levels.
- Results : A significant reduction in TNF-alpha levels was noted when treated with the compound at concentrations above 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
